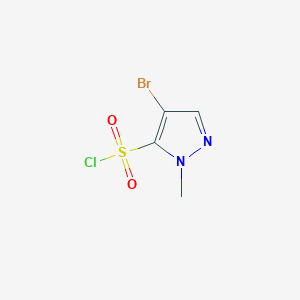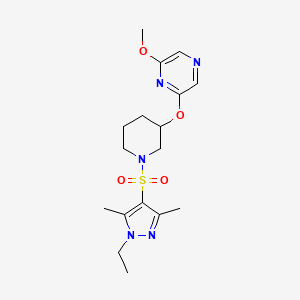![molecular formula C18H17FN6 B2445459 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine CAS No. 2380174-29-6](/img/structure/B2445459.png)
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a phenyl group and a piperazine ring that is further substituted with a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Analyse Chemischer Reaktionen
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyrimidine moiety, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . The pathways involved may include inhibition of nucleic acid synthesis or interference with cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine stands out due to its unique combination of a pyridazine ring, a phenyl group, and a fluoropyrimidine-substituted piperazine ring. Similar compounds include:
- 2-(1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-{4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-phenyl}-2-oxo-acetamide
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to variations in their biological activities and applications.
Eigenschaften
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6/c19-15-12-20-18(21-13-15)25-10-8-24(9-11-25)17-7-6-16(22-23-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILUKFPGFAXIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid](/img/structure/B2445378.png)
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/new.no-structure.jpg)

![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2445384.png)


![2,4-dimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2445387.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2445390.png)

![N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B2445395.png)
![8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2445396.png)

